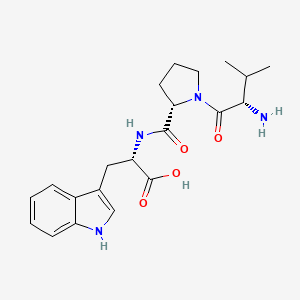
Val-Pro-Trp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Val-Pro-Trp, also known as Valyl-Prolyl-Tryptophan, is a tripeptide composed of the amino acids valine, proline, and tryptophan. Tripeptides like this compound are of significant interest due to their potential biological activities and applications in various fields, including medicine and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Val-Pro-Trp can be synthesized using solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or enzymatic synthesis using proteases to catalyze the formation of peptide bonds. Enzymatic methods can be more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: Val-Pro-Trp can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids, bases, or enzymes.
Oxidation: Oxidizing agents can modify the tryptophan residue, affecting the peptide’s properties.
Substitution: Chemical groups can be introduced to the peptide through substitution reactions, altering its biological activity.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for introducing acyl groups.
Major Products:
Hydrolysis: Valine, proline, and tryptophan.
Oxidation: Modified tryptophan derivatives.
Substitution: Peptides with altered side chains.
Aplicaciones Científicas De Investigación
Val-Pro-Trp has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of Val-Pro-Trp involves its interaction with specific molecular targets. For example, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). This results in increased insulin secretion and improved blood glucose regulation .
Comparación Con Compuestos Similares
Ile-Pro-Pro: Another tripeptide with similar inhibitory activity against DPP-IV.
Val-Pro-Pro: Known for its antihypertensive properties due to its ability to inhibit angiotensin-converting enzyme (ACE).
Uniqueness: Val-Pro-Trp is unique due to its specific amino acid sequence, which imparts distinct biological activities. Its combination of valine, proline, and tryptophan allows it to interact with different molecular targets compared to other tripeptides.
Propiedades
Número CAS |
223472-78-4 |
|---|---|
Fórmula molecular |
C21H28N4O4 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H28N4O4/c1-12(2)18(22)20(27)25-9-5-8-17(25)19(26)24-16(21(28)29)10-13-11-23-15-7-4-3-6-14(13)15/h3-4,6-7,11-12,16-18,23H,5,8-10,22H2,1-2H3,(H,24,26)(H,28,29)/t16-,17-,18-/m0/s1 |
Clave InChI |
NSUUANXHLKKHQB-BZSNNMDCSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


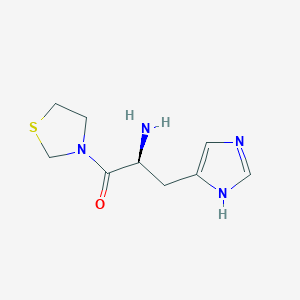

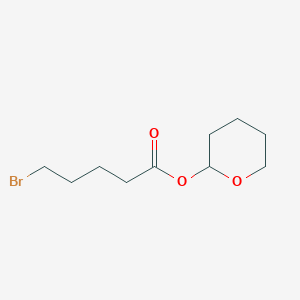
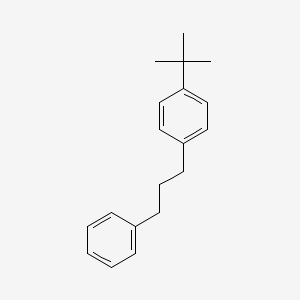
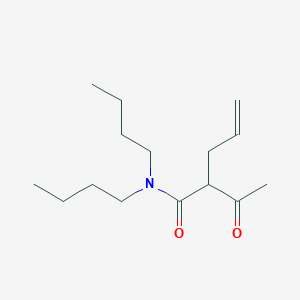
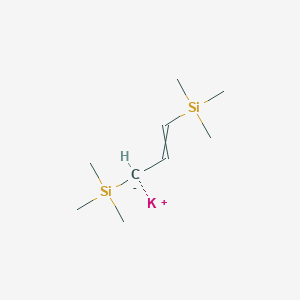

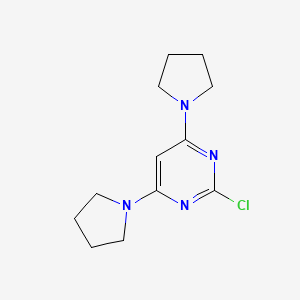
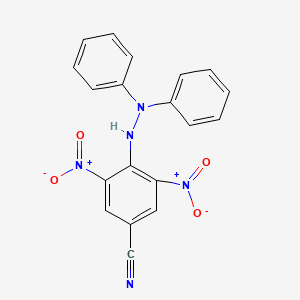

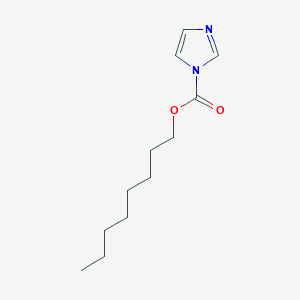
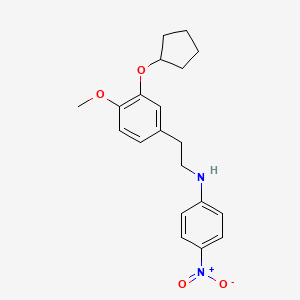
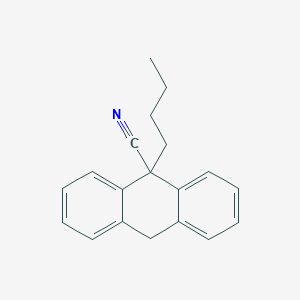
amino]-](/img/structure/B14261426.png)
